L-asparagine
Overview
Description
L-asparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It was first isolated in 1806 from asparagus juice by French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet . This compound is widely distributed in plant proteins and is synthesized in warm-blooded animals from aspartic acid . Its chemical structure includes an alpha-amino group, an alpha-carboxylic acid group, and a side chain carboxamide, making it a polar, aliphatic amino acid .
Mechanism of Action
Target of Action
Asparagine, a non-essential amino acid, plays a crucial role in the metabolism of toxic ammonia in the body. The primary targets of asparagine include the Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine synthetase [glutamine-hydrolyzing], Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase . These targets are involved in the metabolism and transport of asparagine and other amino acids in the body.
Mode of Action
Asparagine interacts with its targets primarily through the action of asparagine synthase. This enzyme attaches ammonia to aspartic acid in an amidation reaction, which is crucial for the metabolism of toxic ammonia in the body . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine is involved in several biochemical pathways. It is produced in various organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine synthase catalyzes the synthesis of asparagine from aspartate and glutamine or ammonia . Asparaginase, another enzyme involved in asparagine metabolism, hydrolyzes asparagine to aspartate .
Pharmacokinetics
It is known that asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue .
Result of Action
Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function . In the context of cancer, asparagine has been reported to play a vital role in the development of cancer cells .
Action Environment
The action of asparagine can be influenced by various environmental factors. For instance, in the context of cancer, various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine . Therefore, the action, efficacy, and stability of asparagine can be influenced by the cellular environment and the availability of other nutrients .
Biochemical Analysis
Biochemical Properties
Asparagine participates in numerous biochemical reactions. It interacts with enzymes such as asparagine synthetase, which produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . The nature of these interactions involves the transfer of the amino group from glutamate to oxaloacetate, producing α-ketoglutarate and aspartate .
Cellular Effects
Asparagine influences cell function by participating in protein synthesis and metabolism. It impacts cell signaling pathways and gene expression, playing a vital role in cellular metabolism .
Molecular Mechanism
At the molecular level, asparagine exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation, particularly asparagine synthetase, and contributes to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of asparagine can change over time. Information on asparagine’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of asparagine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Asparagine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Asparagine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of asparagine and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-asparagine can be synthesized through the amidation of aspartic acid using asparagine synthetase, an ATP-dependent enzyme . The reaction involves the activation of aspartic acid by ATP, forming β-aspartyl-AMP, which then reacts with ammonia to produce asparagine and AMP .
Industrial Production Methods: Industrial production of asparagine often involves biotechnological methods using microorganisms such as Escherichia coli. The process includes optimizing conditions like substrate concentration, pH, temperature, and agitation to maximize yield . For instance, a study achieved a yield of 38.49 g/L of this compound using a glucose metabolism-based ATP regeneration system in E. coli .
Chemical Reactions Analysis
Types of Reactions: L-asparagine undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to aspartic acid and ammonia by the enzyme asparaginase.
Amidation: this compound is synthesized from aspartic acid and ammonia through amidation.
Maillard Reaction: this compound reacts with reducing sugars at high temperatures to form acrylamide, a potential carcinogen.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by asparaginase, typically under physiological conditions.
Amidation: Requires ATP and asparagine synthetase.
Maillard Reaction: Occurs at temperatures above 120°C in the presence of reducing sugars.
Major Products:
Hydrolysis: Aspartic acid and ammonia.
Maillard Reaction: Acrylamide and various flavor compounds.
Scientific Research Applications
L-asparagine has diverse applications in scientific research:
Comparison with Similar Compounds
Aspartic Acid: The precursor to asparagine, differing by the presence of an amide group in asparagine.
Glutamine: Another amide-containing amino acid, similar in structure but with a longer side chain.
Alanine, Valine, Leucine, Proline, Isoleucine: Other amino acids with varying side chains and properties.
Uniqueness: L-asparagine is unique due to its role in the Maillard reaction, leading to the formation of acrylamide, and its specific function in nitrogen metabolism and protein biosynthesis .
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Record name | asparagine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Asparagine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28088-48-4 | |
Record name | L-Asparagine, homopolymer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10883220 | |
Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Asparagine | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
Record name | Asparagine | |
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Record name | L-Asparagine | |
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Density |
1.543 g/cu cm at 15/4 °C | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | Asparagine | |
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Mechanism of Action |
Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex. | |
Record name | Asparagine | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
Record name | (-)-Asparagine | |
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Record name | L-Asparagine | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
Record name | Asparagine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is asparagine synthesized in plants?
A1: Plants utilize two primary pathways for asparagine biosynthesis. The first involves non-photosynthetic carbon dioxide fixation, where carbon dioxide is incorporated into malate and ultimately leads to asparagine formation. This process has been observed in cotton root tissues. [] The second pathway utilizes cyanide as a starting material, leading to the production of β-cyanoalanine and subsequently asparagine. Similar to the CO2 fixation pathway, asparagine synthesized from cyanide also appears to be outside an active metabolic pool. []
Q2: What is the role of asparagine synthetase in plants?
A2: Asparagine synthetases are crucial for nitrogen re-assimilation and remobilization in plants. [] In tobacco leaves, asparagine synthetase genes, specifically ASN1 and ASN5, are upregulated during leaf curing, a senescence-induced process. Silencing these genes in tobacco plants (ASN1-RNAi and ASN5-RNAi) significantly impacted asparagine, glutamine, and aspartate accumulation, highlighting their importance in asparagine metabolism. []
Q3: How does nitrogen nutrition affect asparagine levels in wheat?
A3: Higher nitrogen doses generally lead to increased asparagine content in wheat flour. This effect was observed when nitrogen doses were increased from 0 to 180 kg/ha, resulting in a roughly 250% increase in asparagine content. Early spring nitrogen application resulted in the highest asparagine levels. []
Q4: What is the relationship between protein content and free asparagine in wheat flour?
A5: A close relationship exists between protein content and free asparagine in wheat flour, particularly when factors like leaf disease stress and drought stress are controlled. []
Q5: Why is asparagine important for certain cancer cells?
A6: Certain cancer cells, particularly those with low or absent expression of asparagine synthetase (ASNS), rely on the uptake of extracellular asparagine for survival and proliferation. [, , ] These cells lack the ability to synthesize sufficient asparagine to meet their metabolic needs.
Q6: How does L-asparaginase work as an anti-cancer agent?
A7: L-asparaginase is an enzyme that breaks down asparagine into aspartic acid and ammonia. By depleting asparagine levels in the bloodstream, L-asparaginase specifically targets cancer cells that are dependent on exogenous asparagine, leading to their death. [, , ] This mechanism is particularly relevant in treating acute lymphoblastic leukemia (ALL).
Q7: What is the significance of ASNS expression in cancer cells in relation to L-asparaginase treatment?
A8: Cancer cells with low or absent ASNS expression are more sensitive to L-asparaginase treatment. This is because they are unable to compensate for the depletion of asparagine caused by the enzyme. [, , ] Conversely, cells with high ASNS expression are more likely to be resistant to L-asparaginase.
Q8: Can you elaborate on the study investigating ASNS expression in pancreatic cancer?
A9: A study using tissue microarrays and standard pancreatic tumor slides revealed a significantly decreased ASNS expression in human pancreatic ductal adenocarcinoma compared to adjacent healthy pancreatic tissue. [] This finding suggests that a large proportion of pancreatic cancers may be susceptible to L-asparaginase treatment.
Q9: How does asparagine contribute to the growth of both cancerous and non-cancerous cells in low oxygen conditions?
A10: In environments with limited oxygen availability, asparagine can be utilized by both cancerous and non-cancerous cells to support their growth. It serves as an alternative energy source and can be converted into oxaloacetate, a key intermediate in gluconeogenesis. [, ]
Q10: What are the implications of using asparaginase in conjunction with mitochondrial inhibition in pancreatic cancer treatment?
A11: Using asparaginase to degrade asparagine can increase the sensitivity of pancreatic ductal adenocarcinoma (PDA) tumors to treatments targeting mitochondrial metabolism. This is because asparagine depletion restricts the availability of an alternative energy source for cancer cells, particularly when mitochondrial function is compromised. []
Q11: What are the limitations of using bacterial L-asparaginase in cancer treatment?
A12: While effective, bacterial L-asparaginase can elicit adverse immune responses in patients, limiting its therapeutic application. [] This has led to the exploration of alternative sources of L-asparaginase, such as guinea pig serum, which may be less immunogenic due to its closer evolutionary relationship to human enzymes. []
Q12: How can asparagine be used as a selective marker in cell biology research?
A15: The Escherichia coli gene for asparagine synthetase (AS) can be incorporated into vectors used for transfecting mammalian cells. This allows researchers to select for successfully transfected cells by growing them in asparagine-free media. [] Only cells that have incorporated the AS gene and are capable of producing their own asparagine will survive in this selective environment.
Q13: What is the significance of the discovery of an asparagine-specific amidase in mice?
A16: The discovery of a mouse amidase, NtN-amidase, specific for N-terminal asparagine provided valuable insight into the N-end rule of protein degradation. [] This rule links the half-life of a protein to its N-terminal residue. NtN-amidase plays a role in the N-end rule pathway by deamidating N-terminal asparagine residues, ultimately affecting protein stability and degradation.
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